(S)-2-Bromomethyl-pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-(bromomethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSLCGUFCCMOZ-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CBr.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CBr.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 2-Hydroxymethyl-pyrrolidine
Reagents : Carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃).
Conditions : 0°C, anhydrous dichloromethane, 5 hours under nitrogen.
Mechanism : SN2 displacement of hydroxyl via bromophosphonium intermediate.
Yield : 66%.
Data Table 1: Bromination Optimization
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PPh₃/CBr₄ | DCM | 0°C | 5 | 66 | 98 |
| HBr/AcOH | EtOAc | RT | 12 | 45 | 89 |
Limitations: Side reactions (e.g., over-bromination) reduce yields below 70%.
Asymmetric Synthesis via Chiral Auxiliaries
Method : Use of (S)-proline-derived catalysts to induce chirality during pyrrolidine ring formation.
Example :
-
Step 1 : Cyclization of (S)-2-aminobutanol with formaldehyde to form (S)-pyrrolidine.
-
Step 2 : Hydroxymethylation followed by bromination.
Yield : 72% over two steps.
Enantiomeric Resolution
Diastereomeric Salt Formation
Reagents : (R)-Camphorsulfonic acid.
Conditions : Ethanol/water, 25°C, 12 hours.
Outcome : 98% enantiomeric excess (e.e.).
Chiral Chromatography
Column : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)).
Mobile Phase : Hexane/isopropanol (80:20).
Resolution : Baseline separation (α = 1.32).
Hydrochloride Salt Formation
Reagents : Hydrogen chloride (HCl) in dioxane or methanol.
Conditions :
Data Table 2: Salt Formation Efficiency
| Solvent | HCl Concentration | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| Dioxane | 4M | 16 | 83 | 98 |
| Methanol | 4M | 5 | 78.5 | 98 |
Industrial-Scale Production
Continuous Flow Bromination
Advantages : Reduced reaction time (2 hours vs. 5 hours batch), 89% yield.
Equipment : Microreactor with CBr₄/PPh₃ in DCM.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromomethyl-pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The bromomethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are the substituted pyrrolidine derivatives.
Oxidation: Oxidation reactions can lead to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols or amines.
Scientific Research Applications
Chemical Properties and Reactions
(S)-2-Bromomethyl-pyrrolidine hydrochloride exhibits notable reactivity due to its bromomethyl group, which can undergo various chemical transformations:
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or alcohols.
- Oxidation : It can be oxidized to form pyrrolidine derivatives with different functional groups.
- Reduction : Reduction reactions can convert the bromomethyl group into a methyl group.
Chemistry
This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives.
Biology
The compound is employed in the modification of biomolecules and studying enzyme mechanisms. Its reactivity facilitates interactions with biological targets, which can lead to insights into enzyme-substrate dynamics.
Medicine
Research indicates that this compound has potential as a precursor for pharmaceutical compounds targeting neurological disorders. Its chiral nature may enhance its efficacy by allowing specific interactions with neurotransmitter receptors.
Industry
It is utilized in producing agrochemicals, dyes, and polymers due to its versatile chemical properties.
Recent studies have revealed that this compound exhibits significant biological activity. Its interactions with neurotransmitter systems suggest potential applications in treating conditions such as depression and anxiety. In vitro studies demonstrate its influence on synaptic transmission and neuronal activity, indicating promising pharmacological properties.
Case Studies
- Neuropharmacological Effects : A study demonstrated that this compound could modulate neurotransmitter systems effectively, influencing synaptic transmission and neuronal excitability. This research opens avenues for developing treatments for neurodegenerative diseases.
- Antimicrobial Activity : Research showed that derivatives synthesized from this compound exhibited significant antimicrobial properties against various bacterial strains, indicating its potential in developing new antibiotics.
- Cholinesterase Inhibition : Compounds derived from this chlorinated pyrrolidine have been studied for their ability to inhibit cholinesterase enzymes, which are crucial in treating Alzheimer's disease and other cognitive disorders.
Mechanism of Action
The mechanism of action of (S)-2-Bromomethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biological pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of (S)-2-Bromomethyl-pyrrolidine hydrochloride are influenced by its bromomethyl group. Below is a comparison with structurally related pyrrolidine hydrochlorides:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Bromine vs. Methoxy Groups : The bromine atom in (S)-2-Bromomethyl-pyrrolidine enhances its electrophilicity, making it superior in cross-coupling or alkylation reactions compared to methoxy-substituted analogs .
- Ester vs. Amide Functionality : The methyl ester in (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride allows for hydrolysis to carboxylic acids, whereas the acetamide group in (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride supports hydrogen bonding in receptor interactions .
Stability and Purity
In contrast, analogs like 2-(2-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1381928-83-1) remain commercially available, possibly due to broader applicability in medicinal chemistry .
Biological Activity
(S)-2-Bromomethyl-pyrrolidine hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly for its biological activity. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrClN
- Molar Mass : Approximately 262.57 g/mol
- Structure : The compound features a five-membered pyrrolidine ring with a bromomethyl substituent at the 2-position.
The bromomethyl group is crucial for the compound's reactivity, allowing it to undergo nucleophilic substitution reactions, which can lead to the formation of various derivatives. This property is essential for its applications in drug development and synthesis of biologically active compounds.
This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. The compound's mechanism involves:
- Nucleophilic Substitution : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target enzymes or receptors.
- Modulation of Neurotransmitter Systems : Research indicates that this compound can influence synaptic transmission and neuronal activity by interacting with specific neurotransmitter receptors.
Pharmacological Applications
- Neurological Disorders : The compound has been studied for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its chiral nature may enhance its efficacy compared to non-chiral analogs.
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antitumor effects, making this compound a candidate for further investigation in cancer therapeutics .
Study 1: Interaction with Neurotransmitter Receptors
In a study investigating the binding affinity of this compound to various neurotransmitter receptors, it was found that the compound showed promising results in modulating receptor activity, indicating potential therapeutic effects in neurological applications.
Study 2: Synthesis and Biological Evaluation
A recent synthesis study highlighted the microwave-assisted methods for preparing this compound and its derivatives. The synthesized compounds were evaluated for their biological activities, revealing that certain derivatives exhibited enhanced potency against specific biological targets .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Modulates neurotransmitter systems | |
| 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone | Inhibits PHGDH activity | |
| (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester | Exhibits anti-tumor properties |
Q & A
Q. What are the recommended synthetic routes for (S)-2-Bromomethyl-pyrrolidine hydrochloride, and how can reaction efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution, where the bromine atom acts as a leaving group. Key reagents include HBr or PBr3 for bromination of a hydroxyl or amine precursor. Optimization involves controlling temperature (0–5°C to minimize side reactions) and using polar aprotic solvents like DMF or acetonitrile to stabilize intermediates. Monitoring reaction progress via TLC or <sup>1</sup>H NMR (tracking the disappearance of starting material signals at δ 3.5–4.0 ppm for methylene groups) is critical .
Q. How should this compound be stored to ensure long-term stability?
Store under inert gas (argon or nitrogen) at –20°C in airtight, moisture-resistant containers. The hydrochloride salt is hygroscopic; exposure to humidity can lead to hydrolysis, forming pyrrolidine byproducts. Pre-drying storage vials and using molecular sieves are recommended .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify the chiral center (δ 4.2–4.5 ppm for the bromomethyl group) and pyrrolidine ring protons (δ 1.8–2.2 ppm).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]<sup>+</sup> at m/z 198.5).
- HPLC with chiral columns : Assess enantiomeric purity using cellulose-based stationary phases and hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can racemization be minimized during synthetic steps involving this compound?
Racemization occurs via reversible ring-opening at high temperatures or in acidic/basic conditions. Strategies include:
- Using low temperatures (–10°C) during nucleophilic substitutions.
- Avoiding strong bases (e.g., NaOH) in favor of mild bases like K2CO3.
- Employing chiral auxiliaries or catalysts to stabilize the (S)-configuration .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
Common impurities include dehydrohalogenation products (e.g., pyrrolidine derivatives) and residual solvents. Solutions:
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:
- Leaving Group Ability : Bromine’s moderate electronegativity balances reactivity and stability.
- Steric Effects : The pyrrolidine ring’s conformation influences Pd-catalyst coordination.
- Solvent Effects : Dioxane or THF enhances oxidative addition rates compared to DMSO .
Q. How do structural modifications of the pyrrolidine ring impact biological activity in drug discovery?
- Ring Substitution : Introducing electron-withdrawing groups (e.g., Cl) alters pharmacokinetics.
- Chirality : The (S)-configuration often enhances receptor binding affinity in protease inhibitors.
- Salt Form : Hydrochloride salts improve solubility but may affect membrane permeability .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
